molecular formula C8H8FNO B6221127 2-(5-fluoropyridin-3-yl)prop-2-en-1-ol CAS No. 2758006-10-7

2-(5-fluoropyridin-3-yl)prop-2-en-1-ol

Cat. No.: B6221127
CAS No.: 2758006-10-7
M. Wt: 153.2
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Description

2-(5-fluoropyridin-3-yl)prop-2-en-1-ol is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom and a propen-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoropyridine with propargyl alcohol under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(5-fluoropyridin-3-yl)prop-2-en-1-ol may involve large-scale fluorination processes and the use of specialized equipment to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoropyridin-3-yl)prop-2-en-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield 2-(5-fluoropyridin-3-yl)prop-2-enal, while reduction could produce 2-(5-fluoropyridin-3-yl)propan-1-ol .

Scientific Research Applications

2-(5-fluoropyridin-3-yl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-fluoropyridin-3-yl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol
  • 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
  • 5-Fluoropyridin-3-ol

Uniqueness

2-(5-fluoropyridin-3-yl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a propen-1-ol group. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

2758006-10-7

Molecular Formula

C8H8FNO

Molecular Weight

153.2

Purity

94

Origin of Product

United States

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